4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid, with the molecular formula C₁₁H₂₁NO₃, is a significant organic compound characterized by the presence of an amino group, a cyclohexyl ring, and a hydroxy group. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. It is primarily studied for its applications in chemistry, biology, and medicine, particularly regarding its effects on enzyme inhibition and receptor binding.
This compound can be synthesized through various chemical methods starting from simpler precursors. Its synthesis typically involves multiple steps that introduce the cyclohexyl group, the amino group, and the hydroxy group into the molecular structure.
The synthesis of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid can be achieved through several established methods:
Industrial synthesis may employ optimized routes that utilize catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are increasingly used to streamline production processes .
The molecular structure of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid features:
Key data points include:
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid involves its interaction with specific enzymes and receptors within biological systems. It may inhibit enzyme activity or modulate receptor functions, leading to various physiological effects. The precise pathways depend on the context of use, particularly in therapeutic applications related to conditions such as hypertension or neurological disorders.
The compound exhibits typical behaviors associated with amino acids and hydroxy acids, including:
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid has diverse applications across several scientific domains:
The Evans aldol reaction is pivotal for constructing the three continuous chiral centers in 4-amino-5-cyclohexyl-3-hydroxypentanoic acid derivatives. This method employs chiral oxazolidinone auxiliaries to control stereochemistry via a Zimmerman-Traxler transition state. When cyclohexanecarboxaldehyde reacts with a boron enolate derived from an N-acyloxazolidinone, the reaction proceeds through a chair-like six-membered transition state. The Z-enolate configuration and 1,3-diaxial avoidance ensure high syn-diastereoselectivity (typically >98% de) [1] [4]. Key factors governing stereoselectivity include:
Table 1: Stereoselectivity in Evans Aldol Protocol
Chiral Auxiliary | Lewis Acid | Aldehyde | diastereomeric excess (de) |
---|---|---|---|
(S)-4-Phenyloxazolidinone | TiCl₄ | Cyclohexanecarboxaldehyde | >98% |
(R)-4-Benzyloxazolidinone | Bu₂BOTf | Cyclohexanecarboxaldehyde | 95% |
This methodology was instrumental in synthesizing macrocyclic renin inhibitors, where the (3S,4S)-stereochemistry proved critical for biological activity [1]. After aldol addition, the chiral auxiliary is cleaved via hydrolysis or transamination to yield enantiopure β-hydroxy acids.
Fmoc-ACHPA-OH (Fmoc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid) serves as a key building block for introducing conformational constraints in therapeutic peptides. Its properties include:
In solid-phase peptide synthesis (SPPS), the Fmoc group enables orthogonal deprotection using piperidine, allowing sequential peptide elongation. The cyclohexyl side chain enhances lipophilicity, while the β-hydroxy-γ-amino acid backbone induces turn structures in peptides. This is exploited in:
Table 2: Characteristics of Fmoc-ACHPA-OH
Property | Specification |
---|---|
Purity | ≥98% (HPLC) |
Appearance | White powder |
MDL Number | MFCD00155626 |
Protected Groups | Fmoc (N-terminal), free acid (C-terminal) |
Key Applications | Renin inhibitors, HIV protease mimics, tissue engineering |
Iodolactonization provides stereocontrolled access to functionalized γ-hydroxy-β-amino acid frameworks. The process involves:
This method constructs the cis-4-amino-3-hydroxycyclohexanecarboxylic acid (cAHC) scaffold, which mimics twisted cis-amide bonds in bioactive peptides. The stereochemical outcome depends on alkene geometry:
The (3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoyl moiety functions as a hydroxyethylene isostere in renin inhibitors, mimicking the tetrahedral transition state of peptide bond hydrolysis. Synthesis involves:
A representative synthesis produces (2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanoic acid n-butyl amide:
The cyclohexyl group occupies the S1 specificity pocket of renin, with inhibitory potency directly correlating with:
Table 3: Transition-State Isosteres in Renin Inhibitors
Isostere Structure | Biological Target | Key Feature |
---|---|---|
(2S,4S,5S)-5-Amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanamide | Human renin | Sub-nanomolar IC₅₀ |
1(R),3(R)-3-[3-Cyclohexyl-2-(Boc-amino)-1-hydroxypropyl]-2,2-dimethylcyclopropanecarboxylic acid | Aspartic proteases | Cyclopropane conformational lock |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8